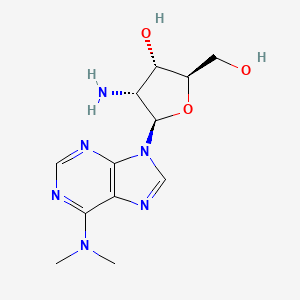![molecular formula C20H16N2 B11841484 1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
1-Benzhydryl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzhydryl group attached to the nitrogen atom of the benzo[d]imidazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzhydryl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like ethanol or acetonitrile under reflux conditions . Another method involves the cyclization of N-(benzhydryl)benzamidine with formic acid, which provides the desired product in good yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in chloroform for halogenation; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation and inducing apoptosis in cancer cells . The compound also interacts with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-1H-benzo[d]imidazole can be compared with other imidazole derivatives such as:
1H-benzo[d]imidazole: Lacks the benzhydryl group, resulting in different chemical and biological properties.
2-Phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group at a different position, leading to variations in reactivity and applications.
1-Benzyl-1H-benzo[d]imidazole: Contains a benzyl group instead of a benzhydryl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its benzhydryl group, which enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H16N2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-benzhydrylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-21-18-13-7-8-14-19(18)22/h1-15,20H |
InChI-Schlüssel |
FQRJDUWTDGIQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)






